1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one
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Overview
Description
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its unique structure, which includes an oxirane ring and a conjugated enone system. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one can be synthesized through several methods. One common method involves the reaction of 4-methylpent-2-en-1-one with hydrogen peroxide in the presence of a catalyst such as acetic acid or toluene peroxide . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone system to saturated alcohols or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxiranes, various functionalized derivatives.
Scientific Research Applications
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and chiral ligands.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- [(1’E)-5’-(3’,3’-dimethyloxiran-2’-yl)-3’-hydroxy-3’-methylpent-1’-en-1’-yl]-quinolinone B
- (1S,2E)-1-(3,3-dimethyloxiran-2-yl)-4,4-dimethylpent-2-en-1-ol
- [(2S)-3,3-dimethyloxiran-2-yl]methanol
Uniqueness
1-(3,3-Dimethyloxiran-2-yl)-4-methylpent-2-en-1-one is unique due to its combination of an oxirane ring and a conjugated enone system. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds, which may lack one or both of these functional groups.
Properties
CAS No. |
97037-61-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(3,3-dimethyloxiran-2-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)5-6-8(11)9-10(3,4)12-9/h5-7,9H,1-4H3 |
InChI Key |
YYYUDSMTPQYETG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C1C(O1)(C)C |
Origin of Product |
United States |
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